molecular formula C16H19ClN4O2S B5065672 1-[(4-CHLORO-2,5-DIMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE

1-[(4-CHLORO-2,5-DIMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE

Cat. No.: B5065672
M. Wt: 366.9 g/mol
InChI Key: UYUCWLFREBOEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-CHLORO-2,5-DIMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a pyrimidine group and a sulfonyl group attached to a chlorinated dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLORO-2,5-DIMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where the piperazine ring is introduced to the chlorinated dimethylphenyl sulfonyl chloride under basic conditions. The pyrimidine group is then attached through a subsequent nucleophilic aromatic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-CHLORO-2,5-DIMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

1-[(4-CHLORO-2,5-DIMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-CHLORO-2,5-DIMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .

Comparison with Similar Compounds

  • 1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine
  • 1-(chloroacetyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine

Comparison: Compared to these similar compounds, 1-[(4-CHLORO-2,5-DIMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE is unique due to the presence of the pyrimidine group, which imparts distinct biological activities and chemical reactivity. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

2-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c1-12-11-15(13(2)10-14(12)17)24(22,23)21-8-6-20(7-9-21)16-18-4-3-5-19-16/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUCWLFREBOEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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